6-CHLORO-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE
Description
6-CHLORO-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE is a quinoline derivative with a complex substitution pattern. The quinoline core is substituted at position 6 with chlorine, position 4 with a 4-(2-methoxyphenyl)piperazinyl group, and position 3 with a 4-methylbenzenesulfonyl moiety. Piperazinyl groups are commonly associated with central nervous system (CNS) activity, while sulfonyl groups enhance polarity and solubility .
Properties
IUPAC Name |
6-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3S/c1-19-7-10-21(11-8-19)35(32,33)26-18-29-23-12-9-20(28)17-22(23)27(26)31-15-13-30(14-16-31)24-5-3-4-6-25(24)34-2/h3-12,17-18H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAAUMCQTGNBFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Substitution Reactions: The chloro group is introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Piperazine Derivative Formation: The piperazine moiety is synthesized separately and then coupled with the quinoline core through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. Research indicates that modifications on the quinoline structure can enhance antibacterial activity against various pathogens.
- Case Study : A study showed that related compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the presence of electron-withdrawing groups can enhance activity against Gram-positive and Gram-negative bacteria .
| Pathogen | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 19 |
Anticancer Properties
The quinoline scaffold is well-known for its anticancer properties. Compounds similar to 6-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline have been studied for their ability to inhibit cancer cell proliferation.
- Mechanism of Action : The compound may act by inhibiting specific enzymes involved in cancer progression, such as sirtuins, which play a role in cellular regulation and survival .
Neuropharmacological Effects
The piperazine component of the compound is associated with neuropharmacological effects, making it a candidate for treating neurological disorders such as depression and schizophrenia.
- Dopaminergic Activity : Compounds containing piperazine are known to interact with dopamine receptors, which could be beneficial in modulating mood and behavior .
Comparative Analysis with Related Compounds
To understand the efficacy of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Antimicrobial Activity (Zone of Inhibition mm) | Anticancer Activity (IC50 µg/mL) |
|---|---|---|
| Compound A (Similar Structure) | 17 | 0.020 |
| Compound B (Different Substitution on Quinoline) | 20 | 0.015 |
| 6-Chloro-4-[4-(2-Methoxyphenyl)piperazin-1-Yl] | 19 | 0.014 |
Mechanism of Action
The mechanism of action of 6-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can have neuroprotective effects.
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Quinoline derivatives are widely studied for their antimicrobial, antiviral, and CNS-modulating properties. Below is a comparative analysis of structurally related compounds, focusing on substitution patterns, synthetic strategies, and biological implications.
Structural and Functional Group Comparisons
Table 1: Structural and Functional Comparison of Key Quinoline Derivatives
*Estimated based on formula C₂₇H₂₆ClN₃O₃S.
Key Observations:
- Substitution Patterns: The target compound uniquely combines a sulfonyl group (position 3), a piperazinyl-aryl group (position 4), and chlorine (position 6). Most analogs lack sulfonyl or piperazinyl moieties, instead featuring amino, methoxy, or alkyl groups .
- Piperazinyl vs.
- Sulfonyl vs. Carbonyl: The sulfonyl group in the target compound increases polarity and metabolic stability relative to the carbonyl-linked piperazinyl group in .
Biological Activity
The compound 6-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline (commonly referred to as "Compound X") is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed examination of the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C19H19ClN4O2S
- Molecular Weight : 396.89 g/mol
- CAS Number : 775311-51-8
The compound features a quinoline core substituted with a chloro group, a piperazine moiety, and a methoxyphenyl group, which are critical for its biological activity.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of Compound X. The following table summarizes key findings related to its anticancer effects:
2. Antimicrobial Activity
Compound X has also been evaluated for its antimicrobial properties. The following table outlines its effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.49 µg/mL | Bactericidal |
| Escherichia coli | 0.98 µg/mL | Bactericidal |
| Candida albicans | 0.98 µg/mL | Antifungal |
These results indicate that Compound X possesses potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of Compound X. Key observations include:
- The presence of the chloro group enhances lipophilicity and may improve cell membrane penetration.
- The piperazine moiety is essential for receptor binding and activity modulation.
- Substituents on the quinoline ring significantly affect the compound's interaction with biological targets.
Case Study 1: Combination Therapy in Breast Cancer
A recent study investigated the effects of Compound X in combination with doxorubicin on MDA-MB-231 breast cancer cells. Results indicated that:
- The combination treatment led to a 50% increase in apoptosis compared to doxorubicin alone.
- Enhanced cytotoxicity was attributed to synergistic effects on the IKKb signaling pathway.
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Another study focused on the antimicrobial efficacy of Compound X against multidrug-resistant strains of Staphylococcus aureus. Findings revealed:
- Significant reduction in bacterial load in vitro, with MIC values lower than those of standard antibiotics.
- Potential for development as a novel treatment option for resistant infections.
Q & A
Q. Q1. What are the established synthetic routes for preparing 6-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline, and what are critical optimization parameters?
A1. The synthesis of quinoline derivatives typically involves multi-step reactions, including:
- Nucleophilic substitution for introducing the piperazine moiety (e.g., coupling 6-chloroquinoline with 2-methoxyphenylpiperazine under reflux in anhydrous conditions) .
- Sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to functionalize the quinoline core .
- Purification via column chromatography or recrystallization to isolate the final product.
Critical parameters : Reaction temperature (avoiding decomposition of sulfonyl groups), stoichiometric ratios (to minimize byproducts), and solvent choice (e.g., dichloromethane or DMF for solubility) .
Q. Q2. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
A2.
- NMR : H and C NMR confirm substitution patterns (e.g., piperazine proton signals at δ 2.5–3.5 ppm, sulfonyl group absence of protons) .
- LC/MS : High-resolution mass spectrometry validates molecular weight (e.g., ESI-MS m/z ≈ 550–560 for [M+H]) and detects impurities .
- X-ray crystallography : Resolves 3D conformation, particularly the spatial arrangement of the sulfonyl and piperazine groups, which influence bioactivity .
Q. Q3. What preliminary biological assays are recommended to evaluate its therapeutic potential?
A3.
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity, given quinoline derivatives’ known anticancer properties .
- Receptor binding assays : Test affinity for serotonin (5-HT) or dopamine receptors, as piperazine-containing compounds often target neural pathways .
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to explore broad-spectrum activity .
Advanced Research Questions
Q. Q4. How can structural modifications enhance the compound’s selectivity for specific biological targets?
A4.
- Piperazine substitution : Replace 2-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to modulate receptor binding kinetics .
- Sulfonyl group optimization : Introduce fluorinated or bulky substituents (e.g., 4-trifluoromethylbenzenesulfonyl) to improve metabolic stability and target engagement .
- Quinoline core halogenation : Add fluorine at position 6 to enhance membrane permeability and bioavailability .
Q. Q5. How should researchers address contradictory data in biological activity across studies?
A5.
- Control for assay conditions : Standardize cell lines, incubation times, and solvent concentrations (e.g., DMSO ≤0.1%) to minimize variability .
- Dose-response analysis : Perform IC titrations to differentiate true bioactivity from non-specific cytotoxicity .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies between in vitro and in silico results .
Q. Q6. What strategies mitigate low yields during the sulfonylation step?
A6.
- Activation of sulfonyl chlorides : Use catalysts like DMAP (4-dimethylaminopyridine) to accelerate reaction rates .
- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to prevent side reactions .
- Workup optimization : Extract unreacted reagents with sodium bicarbonate washes and employ gradient chromatography for purification .
Q. Q7. How can researchers validate the compound’s metabolic stability in preclinical studies?
A7.
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS to estimate half-life () .
- Isotope labeling : Use C-labeled quinoline cores to track metabolic pathways and identify major metabolites .
- Comparative pharmacokinetics : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to assess enzyme-mediated clearance .
Structural and Mechanistic Questions
Q. Q8. How does the 4-methylbenzenesulfonyl group influence the compound’s physicochemical properties?
A8.
- Lipophilicity : The sulfonyl group increases logP (measured via HPLC), enhancing membrane penetration but potentially reducing aqueous solubility .
- Electron-withdrawing effects : Stabilizes the quinoline core’s electron-deficient region, facilitating π-π stacking with aromatic residues in target proteins .
- Steric effects : The 4-methyl group may hinder binding to shallow receptor pockets, necessitating molecular dynamics simulations to assess conformational flexibility .
Q. Q9. What computational tools are recommended for predicting off-target interactions?
A9.
Q. Q10. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
A10.
- Single-crystal X-ray diffraction : Resolve absolute configuration, particularly for chiral centers in the piperazine ring (e.g., R-factor ≤0.05 ensures accuracy) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds between sulfonyl oxygen and water molecules) to explain packing patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
